quinolin-6-yl N,N-dimethylcarbamate
Description
Quinolin-6-yl N,N-dimethylcarbamate is a synthetic organic compound featuring a quinoline backbone substituted at the 6-position with a dimethylcarbamate group (-O(CO)N(CH₃)₂). This structure combines the aromatic heterocyclic properties of quinoline with the carbamate functional group, which is commonly associated with pesticidal and pharmacological activities . The compound is listed under synonyms such as Isolan, ENT 19 060, and G 23611, indicating its historical use as a pesticide . Its synthesis typically involves coupling a quinolin-6-ol precursor with dimethylcarbamoyl chloride under anhydrous conditions, as inferred from analogous procedures in the provided evidence (e.g., acrylamide derivatives in ).
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
quinolin-6-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3 |
InChI Key |
WHKWXMFRFOHXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolin-6-yl N,N-dimethylcarbamate belongs to a broader class of quinoline derivatives modified with carbamate or related groups. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, synthesis, and implied applications.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Influence: The carbamate group in this compound confers hydrolytic stability compared to ester or amide analogs, making it suitable for pesticidal formulations . In contrast, acrylamide derivatives (e.g., compound 6o in ) exhibit greater reactivity due to the α,β-unsaturated carbonyl system, which is exploited in drug design for covalent target binding . Ketone-substituted quinolines (e.g., 3pa in ) lack the carbamate’s hydrogen-bonding capacity, limiting their use in biological systems but favoring roles as synthetic intermediates .
Substituent Position and Bioactivity: The 6-position on quinoline is critical for activity. For example, HIV protease inhibitors prioritize fused aromatic systems with substituents at this position for shape complementarity . This compound’s carbamate group may hinder π-π stacking compared to planar acrylamide derivatives (e.g., ), reducing its utility in enzyme inhibition but enhancing environmental persistence as a pesticide .
Synthetic Routes: this compound is synthesized via nucleophilic substitution (e.g., reacting quinolin-6-ol with dimethylcarbamoyl chloride), similar to acrylamide derivatives in and . However, advanced analogs (e.g., 8a-c in ) require multi-step routes involving Suzuki couplings or sulfonylation, reflecting greater complexity .
Table 2: Physicochemical Properties (Inferred)
| Compound Name | Molecular Weight (g/mol) | Polarity | Solubility Profile |
|---|---|---|---|
| This compound | ~234.3 | Moderate | Low water solubility |
| (E)-N-(3-Cyanoquinolin-6-yl)acrylamide | ~280.3 | High | Moderate in DMSO/EtOH |
| 2,2-Dimethyl-1-(quinolin-6-yl)propan-1-one | ~227.3 | Low | Lipophilic |
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